molecular formula C21H21N3O3S B5237402 ethyl cyano[3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

ethyl cyano[3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B5237402
M. Wt: 395.5 g/mol
InChI Key: GLKMWPKPRRFEJS-LCKBAFIOSA-N
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Description

Ethyl cyano[3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound with distinct structural characteristics. Its core contains a thiazolidine ring, a quinoline moiety, and an acetate group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl (2E)-2-cyano-2-[(5E)-3-ethyl-5-(1-ethylquinolin-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-23-16-10-8-7-9-14(16)11-12-17(23)18-19(25)24(5-2)20(28-18)15(13-22)21(26)27-6-3/h7-12H,4-6H2,1-3H3/b18-17+,20-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKMWPKPRRFEJS-LCKBAFIOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C(=O)N(C(=C(C#N)C(=O)OCC)S2)CC)C=CC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/2\C(=O)N(/C(=C(/C#N)\C(=O)OCC)/S2)CC)/C=CC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thiazolidine Formation: : The synthesis starts with the formation of the thiazolidine ring via the reaction of a mercaptoamine with a carboxylic acid derivative under acidic conditions.

  • Quinoline Attachment: : The thiazolidine ring is then fused with a quinoline derivative through a condensation reaction, facilitated by a base such as sodium ethoxide.

  • Acetate Addition: : The ethyl cyanoacetate is introduced via a nucleophilic substitution reaction, forming the final compound.

Industrial Production Methods

Scaling this synthesis for industrial production requires optimization of reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and robust purification techniques such as chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under oxidative conditions, this compound can undergo transformations that affect the quinoline and thiazolidine rings.

  • Reduction: : Reductive environments may target the carbonyl groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can modify the ethyl and cyano groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate and chromium trioxide.

  • Reduction: : Typical reagents are lithium aluminum hydride and hydrogen gas with a palladium catalyst.

  • Substitution: : Nucleophiles such as sodium hydride and organometallic compounds are frequently used.

Major Products Formed

The reactions yield various derivatives that maintain the core structure while modifying peripheral groups, leading to new compounds with potentially different properties.

Scientific Research Applications

Ethyl cyano[3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has applications in:

  • Chemistry: : It is used as a building block for synthesizing more complex molecules.

  • Biology: : Its interactions with biological macromolecules are studied for potential therapeutic uses.

  • Medicine: : Investigated for its potential as a drug candidate due to its unique chemical structure.

  • Industry: : Employed in the synthesis of dyes and pigments.

Mechanism of Action

Effects and Targets

The compound exerts its effects through interaction with various molecular targets, including enzymes and receptors. It may inhibit or activate specific pathways, influencing biochemical processes.

Molecular Pathways

Its mechanism involves binding to active sites on enzymes or receptors, altering their conformation and activity. This can lead to changes in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyano[3-methyl-5-(1-methyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate: : Similar structure but with methyl groups instead of ethyl groups.

  • Ethyl cyano[3-phenyl-5-(1-phenyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate: : Similar framework but with phenyl substitutions.

  • Ethyl cyano[3-butyl-5-(1-butyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate: : Featuring butyl groups, highlighting the variability of alkyl substitutions.

Uniqueness

This compound's versatility and range of applications make it a fascinating subject for ongoing scientific exploration. How else can I assist you tonight?

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